molecular formula C14H15N3O2S B14091467 N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B14091467
M. Wt: 289.35 g/mol
InChI Key: UVTBIWCVLHSAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the benzyl group and the thioacetamide moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the thioacetamide group and the benzyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and thioacetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: shares similarities with other heterocyclic compounds such as imidazoles and indoles.

    Imidazoles: Known for their broad range of biological activities, including antimicrobial and anti-inflammatory effects.

    Indoles: Important in medicinal chemistry due to their presence in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

N-benzyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N3O2S/c1-10-7-16-14(19)17-13(10)20-9-12(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18)(H,16,17,19)

InChI Key

UVTBIWCVLHSAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.